molecular formula C7H4FNO2S B6227128 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 332099-24-8

2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B6227128
CAS No.: 332099-24-8
M. Wt: 185.2
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Description

2-Fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a fluorinated heterocyclic compound featuring a fused thiophene-pyrrole core with a carboxylic acid substituent at position 5 and a fluorine atom at position 2.

The compound’s structure (molecular formula: C₇H₄FNO₂S) distinguishes it from non-fluorinated analogs, with the fluorine atom influencing electronic properties, acidity of the carboxylic acid group, and intermolecular interactions (e.g., hydrogen bonding or dipole-dipole effects) .

Properties

CAS No.

332099-24-8

Molecular Formula

C7H4FNO2S

Molecular Weight

185.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl azidoacetate, followed by cyclization to form the thieno-pyrrole ring system

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group to form alcohols or aldehydes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine atom or the thieno-pyrrole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thieno-pyrrole derivatives.

Scientific Research Applications

2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antiviral and anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, affecting various biological pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their pharmacological profiles:

Compound Name Core Structure Substituents Molecular Formula Key Biological Activity References
2-Fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Thieno[3,2-b]pyrrole 2-F, 5-COOH C₇H₄FNO₂S Potential DAAO/KDM1A inhibitor (inferred)
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid (TPC) Thieno[3,2-b]pyrrole 5-COOH C₇H₅NO₂S DAAO inhibition; used in pharmacokinetic studies
4H-Furo[3,2-b]pyrrole-5-carboxylic acid (SUN) Furo[3,2-b]pyrrole 5-COOH C₇H₅NO₃ DAAO inhibitor; improves cognition in rodents
2-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Thieno[3,2-b]pyrrole 2-Br, 5-COOH C₇H₄BrNO₂S Synthetic intermediate; antimicrobial activity (hypothesized)
2-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Thieno[3,2-b]pyrrole 2-SMe, 5-COOH C₈H₇NO₂S₂ Unreported bioactivity; structural analog

Pharmacological and Biochemical Comparisons

DAAO Inhibition
  • SUN (Furo Analogue): Demonstrates potent DAAO inhibition, increasing hippocampal long-term potentiation (LTP) and improving recognition memory in rats. Intravenous SUN (10 mg/kg) reduced neurological deficits by 38% in a stroke model .
  • TPC (Non-Fluorinated Thieno Analogue): Used alongside D-serine in pharmacokinetic studies but lacks direct efficacy data for DAAO inhibition . The thiophene core may enhance electron-rich interactions compared to SUN’s furan ring, but fluorine substitution in the 2-fluoro analog could further optimize target binding .
KDM1A/LSD1 Inhibition
  • Thieno[3,2-b]pyrrole-5-carboxamides: Substituents like benzamide groups on the thieno core enhance LSD1 inhibition. For example, compound 90 (a carboxamide derivative) achieves submicromolar IC₅₀ (0.162 µM) . Fluorination at position 2 could modulate steric or electronic interactions with the enzyme’s active site.

Structure-Activity Relationship (SAR) Insights

  • Core Heterocycle :
    • Thiophene (TPC) vs. Furan (SUN): Thiophene’s electron-rich nature may enhance binding to redox-active enzymes like DAAO, while furan’s lower aromaticity could reduce off-target interactions .
  • Bromine at position 2: Introduces steric bulk, likely reducing binding affinity but enabling further functionalization . Methylthio group: Enhances hydrophobicity, which may improve membrane permeability but reduce solubility .

Biological Activity

2-Fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that has gained significant attention in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a thieno[3,2-b]pyrrole core, characterized by the presence of sulfur and nitrogen atoms, with a fluorine atom at the 2-position and a carboxylic acid group at the 5-position. This configuration enhances its chemical reactivity and biological potential.

  • Molecular Formula : C7_7H4_4FNO2_2S
  • Molecular Weight : 173.17 g/mol
  • CAS Number : 332099-24-8

The primary biological activity of 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid revolves around its ability to inhibit specific enzymes involved in critical biochemical pathways:

  • D-amino Acid Oxidase (DAO) : The compound has been shown to inhibit DAO activity in CHO cells, which plays a role in neurotransmitter regulation and has implications for neuropsychiatric disorders.
  • Lysine-Specific Demethylase 1 (LSD1) : It acts as an inhibitor of LSD1, affecting histone methylation and thereby influencing gene expression related to cancer progression.

Antiviral Activity

Research indicates that derivatives of thieno[3,2-b]pyrrole compounds exhibit antiviral properties against various viruses, including:

  • Hepatitis C Virus
  • Chikungunya Virus

Anticancer Activity

The inhibition of LSD1 by 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid has been linked to:

  • Reduced proliferation of cancer cells.
  • Altered gene expression profiles that favor tumor suppression.

Case Studies and Experimental Data

Recent studies have focused on the structure-activity relationships (SAR) of thieno[3,2-b]pyrrole derivatives. Key findings include:

CompoundTarget EnzymeInhibition IC50 (µM)Biological Implication
2-Fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acidDAO0.09Neurotransmitter regulation
5-Fluoro derivativeLSD10.36Cancer therapy potential

These results highlight the importance of small substituents on the thiophene ring for enhancing biological activity.

Synthetic Routes

The synthesis of 2-fluoro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid typically involves:

  • Starting Materials : Utilizing commercially available precursors such as 2-thiophenecarboxaldehyde and ethyl azidoacetate.
  • Cyclization Process : A series of reactions including condensation, cyclization, and oxidation lead to the formation of the thieno-pyrrole core.

Applications in Medicinal Chemistry

The compound's unique electronic properties also make it a candidate for applications beyond medicinal chemistry:

  • Organic Electronics : Potential use in organic semiconductors.
  • Conductive Polymers : Explored for application in photovoltaic cells.

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